(1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
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Overview
Description
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The benzimidazole nucleus is a constituent of many bioactive compounds, making it a crucial structure in medicinal chemistry .
Preparation Methods
The synthesis of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be compared with other benzimidazole derivatives, such as:
(1-allyl-1H-benzimidazol-2-yl)-[4-(3-benzylamino-propoxy)-3-methyl-benzofuran-2-yl]-methanone: Known for its antifungal activity.
Polyhalogenobenzimidazoles: These compounds have inhibitory activity against casein kinases.
S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles: These have antiprotozoal and antibacterial activities.
The uniqueness of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other benzimidazole derivatives.
Properties
CAS No. |
27099-25-8 |
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Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17) |
InChI Key |
LTWRVZHVZXZEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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